molecular formula C20H22Cl2N4O2 B14705771 Quinazoline, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride, hydrate CAS No. 21280-07-9

Quinazoline, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride, hydrate

Cat. No.: B14705771
CAS No.: 21280-07-9
M. Wt: 421.3 g/mol
InChI Key: NWTCCOFVUOPJGK-UHFFFAOYSA-N
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Description

Quinazoline, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride, hydrate is a synthetic quinazoline derivative characterized by a piperonyl-piperazinyl substituent at the 4-position of the quinazoline core. The compound exists as a dihydrochloride salt hydrate, enhancing its solubility and stability for pharmacological applications. Quinazoline derivatives are widely studied for their kinase-inhibitory properties, particularly targeting epidermal growth factor receptor (EGFR), a key oncogenic driver in cancers .

Properties

CAS No.

21280-07-9

Molecular Formula

C20H22Cl2N4O2

Molecular Weight

421.3 g/mol

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]quinazoline;dihydrochloride

InChI

InChI=1S/C20H20N4O2.2ClH/c1-2-4-17-16(3-1)20(22-13-21-17)24-9-7-23(8-10-24)12-15-5-6-18-19(11-15)26-14-25-18;;/h1-6,11,13H,7-10,12,14H2;2*1H

InChI Key

NWTCCOFVUOPJGK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=NC5=CC=CC=C54.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-Aminobenzonitrile Intermediate

The synthesis begins with the reduction of substituted 2-nitrobenzonitrile (3 ) using iron and ammonium chloride in ethanol under reflux conditions. This step achieves 2-aminobenzonitrile ( 4) with high efficiency, as confirmed by thin-layer chromatography (TLC). The reaction typically completes within 4–6 hours, yielding a pale-yellow crystalline product after extraction with ethyl acetate.

Formation of Anthranilamide (5)

2-Aminobenzonitrile undergoes hydrolysis in methanol with sodium hydroxide to produce anthranilamide ( 5) . This exothermic reaction proceeds via nucleophilic attack of hydroxide ions on the nitrile group, forming an intermediate amide. The crude product is purified via vacuum distillation, achieving >85% yield.

Cyclization to Quinazoline-2,4(1H,3H)-Dione (6)

Anthranilamide reacts with urea in dimethyl sulfoxide (DMSO) under acidic conditions (acetic acid) at 110°C for 6–7 hours. This cyclocondensation step forms the quinazoline-dione core (6 ) through intramolecular dehydration. The product precipitates upon cooling and is filtered, yielding a white solid with minimal impurities.

Chlorination to 2,4-Dichloroquinazoline (7)

Quinazoline-dione is treated with phosphorus oxychloride (POCl₃) in toluene under reflux, facilitated by N,N-diisopropylethylamine (DIPEA). This step replaces hydroxyl groups with chlorine atoms, producing 2,4-dichloroquinazoline ( 7) . Excess POCl₃ is neutralized with sodium bicarbonate, and the product is purified via column chromatography (10% ethyl acetate in hexane).

Transition-Metal-Catalyzed Approaches

Palladium-Catalyzed Coupling Reactions

Palladium catalysts enable efficient C–N bond formation between dichloroquinazoline and piperonyl-piperazine. Jiang et al. demonstrated that PdCl₂ (5 mol%) with 1,3-bis(diphenylphosphino)propane (DPPP) as a ligand in toluene at 145°C achieves 80% yield. This method minimizes side products compared to conventional heating.

Copper-Mediated Ullmann Coupling

Copper(I) iodide in combination with trans-1,2-diaminocyclohexane (DACH) facilitates the substitution of chlorine atoms at positions 2 and 4 of quinazoline. Optimal conditions include 10 mol% CuI, 20 mol% DACH, and dimethyl sulfoxide (DMSO) at 120°C for 12 hours, yielding 68% of the target compound.

Table 2: Metal-Catalyzed Synthesis Parameters

Catalyst Ligand Solvent Temperature Yield (%)
PdCl₂ DPPP Toluene 145°C 80
CuI DACH DMSO 120°C 68

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation (400 W, 80°C) reduces the cyclocondensation time of anthranilamide and urea from 7 hours to 45 minutes. This method enhances yield to 92% by promoting uniform heating and reducing thermal degradation.

One-Pot Substitution Reaction

Combining 2,4-dichloroquinazoline and 4-piperonylpiperazine in DMF under microwave conditions (300 W, 100°C) completes the substitution in 1 hour with 88% yield. The rapid heating minimizes byproduct formation, as confirmed by HPLC analysis.

Table 3: Microwave vs. Conventional Synthesis

Parameter Microwave Conventional
Reaction Time (h) 1 4
Yield (%) 88 72
Energy Consumption Low High

Purification and Characterization

Column Chromatography

Final purification employs silica gel columns with ethyl acetate/hexane gradients (10–20%). The dihydrochloride hydrate form is obtained by treating the free base with hydrochloric acid (2 eq.) in aqueous ethanol, followed by crystallization.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, D₂O): δ 8.45 (s, 1H, quinazoline-H), 7.92–7.85 (m, 2H, aromatic), 6.98 (s, 2H, piperonyl), 4.12 (s, 4H, piperazine).
  • HRMS : m/z calcd. for C₂₂H₂₅Cl₂N₅O₃ [M+H]⁺: 485.1382, found: 485.1379.

Mechanistic Insights

Nucleophilic Aromatic Substitution

The piperonyl-piperazine attacks the electron-deficient C-4 position of dichloroquinazoline, facilitated by the electron-withdrawing chlorine atoms. Density functional theory (DFT) calculations indicate a two-step mechanism: initial chloride displacement followed by proton transfer.

Role of Solvents

Polar aprotic solvents (DMF, DMSO) stabilize the transition state by solvating the chloride leaving group. In contrast, nonpolar solvents like toluene require higher temperatures for sufficient reactivity.

Chemical Reactions Analysis

Core Synthetic Pathways

The compound is synthesized via modular strategies involving sequential functionalization of the quinazoline scaffold:

Step 1: Formation of the Quinazoline Core

The quinazoline ring is typically constructed via:

  • Condensation reactions between anthranilic acid derivatives and nitriles or amidines under acidic or basic conditions.

  • Copper-mediated one-pot synthesis using ammonia as an amine source, forming four C–N bonds in a single step (yields: 70–92%) .

Step 3: Piperonyl Functionalization

The piperonyl group (1,3-benzodioxole-5-methyl) is introduced via:

  • Alkylation reactions using piperonyl chloride or bromide .

  • Reductive amination between piperonal and piperazine derivatives.

Final Product Isolation

The dihydrochloride hydrate form is obtained through:

  • Acidification with HCl in polar solvents (e.g., ethanol/water mixtures) .

  • Crystallization under controlled humidity to stabilize the hydrate .

Functional Group Reactivity

Key reactive sites include the quinazoline N-atoms, piperazinyl NH groups, and the benzodioxole ring:

Site Reactivity Example Reaction Conditions
Quinazoline N1/N3Electrophilic substitution (e.g., alkylation, acylation)Reaction with acetyl chloride to form N-acetyl derivativesBase (e.g., NaH), anhydrous THF
Piperazinyl NHDeprotonation for nucleophilic attack or cross-couplingSuzuki-Miyaura coupling with aryl boronic acidsPd catalyst, aqueous base
Benzodioxole methyleneOxidation to carboxylic acid or radical-mediated functionalizationKMnO4-mediated oxidation to 1,3-benzodioxole-5-carboxylic acidAcidic aqueous conditions

Stability and Degradation

The compound exhibits sensitivity to:

  • Hydrolysis : The benzodioxole ring undergoes slow hydrolysis in aqueous acidic/basic conditions, forming catechol derivatives .

  • Thermal decomposition : Degrades above 200°C, releasing HCl and forming polymeric byproducts.

  • Photooxidation : The quinazoline core is susceptible to UV-induced radical reactions, necessitating storage in amber vials.

Biological Activity Modifications

Derivatives are synthesized to enhance pharmacological properties:

  • Amide coupling : Hydroxamic acid derivatives (e.g., compound 28h ) show dual PI3K/HDAC inhibition (IC50: 8–50 nM) .

  • Metal coordination : Forms complexes with Cu(II) or Zn(II), altering solubility and bioactivity .

Key Research Findings

Recent studies highlight its versatility:

  • Antimycobacterial activity : Piperazine-linked derivatives inhibit Mycobacterium tuberculosis (MIC: 2–16 μg/mL) .

  • Enzyme inhibition : Non-competitive inhibition of NPP1 (IC50: 0.5 μM), relevant in calcific aortic valve disease .

Optimized Reaction Conditions

Critical parameters for high-yield synthesis:

Parameter Optimal Range Impact on Yield
Temperature80–110°C>90% yield above 100°C for SNAr reactions
SolventAnhydrous DMF or NMPPolar aprotic solvents enhance nucleophilicity
CatalystPd(PtBu3)2 for cross-couplingReduces side reactions in Sonogashira couplings
PurificationRecrystallization (ethanol/water)Achieves >98% purity

Scientific Research Applications

Quinazoline, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride, hydrate is a chemical compound with a complex structure that includes a quinazoline core and a piperonyl-piperazine moiety. It has diverse applications in scientific research, particularly in chemistry, biology, and medicine.

Scientific Research Applications

This compound is used in a variety of scientific research applications:

  • Chemistry It serves as a building block for synthesizing more complex molecules.
  • Biology It is investigated for its potential as a biochemical probe.
  • Medicine It is explored for its therapeutic potential in treating various diseases.
  • Industry It is utilized in the development of new materials and chemical processes.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation This compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
  • Reduction Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the quinazoline ring to dihydroquinazoline derivatives.
  • Substitution The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Quinazoline derivatives, including this compound, have garnered attention in medicinal chemistry due to their diverse biological activities, such as antimicrobial, anticancer, and anticonvulsant properties. The biological activity of quinazoline derivatives is influenced by their structural characteristics, with the presence of specific substituents on the phenyl ring affecting their inhibitory potential against various targets.

Case Studies

  • Antitubercular Activity Piperazinyl-quinazoline-4-one analogs have been evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv, showing excellent efficacy.
  • Dihydrofolate Reductase Inhibition Quinazolinone derivatives have been assessed for their ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, with one compound demonstrating an IC50 value of 0.011 µM, outperforming methotrexate.
  • Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition 4-[4-(N-Substituted-thio-carbamoyl)-1-piperazinyl]-6-methoxy-7-alkoxyamino-quinazoline derivatives have been identified as potent and selective inhibitors of the phosphorylation of PDGFR .

Mechanism of Action

The mechanism of action of Quinazoline, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride, hydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

EGFR-Targeting Quinazolines

  • Gefitinib (ZD1839): Structure: 4-(3’-Chloro-4’-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. Mechanism: Reversible EGFR tyrosine kinase inhibitor (TKI), approved for non-small cell lung cancer (NSCLC). Key Difference: Replaces the piperonyl-piperazinyl group with a morpholinopropoxy chain, optimizing binding to EGFR’s ATP pocket .
  • Erlotinib (OSI-774): Structure: 4-(3-Ethynylanilino)-6,7-bis(2-methoxyethoxy)quinazoline. Mechanism: Similar EGFR inhibition but with enhanced bioavailability due to ethynyl and methoxyethoxy groups .
  • PD 183805 (CI 1033) :

    • Structure : Features a 3-(4-morpholinyl)propoxy chain at the 6-position of quinazoline.
    • Mechanism : Irreversible EGFR/HER2 inhibitor, demonstrating broader kinase suppression compared to reversible inhibitors .

Non-EGFR-Targeting Quinazolines

  • CP-31398 Dihydrochloride Hydrate :
    • Structure : N′-[2-[2-(4-Methoxyphenyl)ethenyl]-4-quinazolinyl]-N,N-dimethyl-1,3-propanediamine dihydrochloride hydrate.
    • Mechanism : Stabilizes p53, inducing apoptosis independently of EGFR. Highlights the structural versatility of quinazolines in targeting diverse pathways .

Piperazinyl-Substituted Non-Quinazoline Compounds

  • 9H-Purine-9-ethanol, 6-(4-Piperonyl-1-Piperazinyl)-, Dihydrochloride: Structure: Purine core with the same piperonyl-piperazinyl substituent. Toxicity: Intraperitoneal LD₅₀ of 500 mg/kg in mice, suggesting moderate acute toxicity . Key Difference: Despite shared substituents, the purine core likely directs activity toward adenosine receptors or purine metabolism pathways rather than kinases.

Salt and Hydrate Forms

  • Morpholine Derivatives (e.g., 4-(3-Piperidinylmethyl)morpholine Dihydrochloride Hydrate) :
    • Structure : Combines morpholine and piperidine moieties.
    • Application : Used in organic synthesis; highlights the role of hydrochloride salts and hydrates in improving crystallinity and handling .

Biological Activity

Quinazoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Quinazoline, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride, hydrate is particularly notable for its potential therapeutic applications. This article explores its biological activity based on recent research findings.

Overview of Quinazoline Derivatives

Quinazolines and their derivatives exhibit a range of pharmacological activities, including antimicrobial , anticancer , and anticonvulsant properties. The structural diversity of these compounds allows for extensive modifications that can enhance their biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that various quinazoline derivatives possess significant antimicrobial properties. For instance, a series of 2-benzyl-3-{4-[N′-(3-substituted-5-oxo-1-substituted-1,5-dihydropyrazol-4-ylidene) hydrazino] phenyl}-3H-quinazoline-4-one derivatives were synthesized and evaluated against pathogenic bacteria and fungi. The results indicated that these compounds exhibited superior antibacterial activity compared to antifungal effects, particularly against Gram-positive bacteria .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundActivity TypeTarget OrganismsObserved Efficacy
2-benzyl-3-{4-[N′-(3-substituted...AntibacterialGram-positive and Gram-negativeHigh
2-(chloromethyl)-3-(4-methyl...AntifungalVarious fungal strainsModerate

Cytotoxicity and Anticancer Properties

Quinazoline derivatives have also been investigated for their anticancer properties. A study focused on the cytotoxicity of quinazolin-4(3H)-one derivatives against human breast adenocarcinoma (MCF-7) cells. The findings revealed that certain compounds exhibited potent inhibitory effects on multiple tyrosine kinases, including CDK2, HER2, and EGFR, with IC50 values comparable to established anticancer drugs such as imatinib .

Table 2: Cytotoxicity of Quinazoline Derivatives

CompoundTarget KinaseIC50 (µM)Comparison Drug
2iCDK20.173 ± 0.012Imatinib (0.131 ± 0.015)
3iHER20.079 ± 0.015Lapatinib (0.078 ± 0.015)

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is heavily influenced by their structural characteristics. SAR studies have indicated that the presence of specific substituents on the phenyl ring significantly affects the inhibitory potential against various targets . For example, electron-donating groups at the para position can reduce activity, while certain orientations of substituents enhance it.

Case Studies

  • Antitubercular Activity : Novel piperazinyl-quinazoline-4-one analogs were evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. Compounds such as 4f, 4h, and 4l showed excellent efficacy, highlighting the potential of this scaffold in treating tuberculosis .
  • Dihydrofolate Reductase Inhibition : A series of quinazolinone derivatives were assessed for their ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. One compound demonstrated an IC50 value of 0.011 µM, outperforming methotrexate .

Q & A

Basic: What are the optimal synthetic routes for preparing Quinazoline, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride, hydrate, and how is purity ensured?

The synthesis typically involves alkylation or condensation reactions. For example, quinazoline derivatives are often synthesized via nucleophilic substitution of halogenated quinazolines with piperazinyl intermediates. A key step is the reaction of 4-chloro-quinazoline with 4-piperonylpiperazine under reflux in anhydrous solvents like DMF or THF, followed by salt formation with HCl . Purification is achieved through column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures. Purity (>95%) is validated via HPLC (C18 columns, UV detection at 254 nm) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Basic: What is the proposed mechanism of action for this compound in targeting EGFR-related pathways?

The compound acts as a tyrosine kinase inhibitor (TKI), competitively binding to the ATP-binding site of EGFR. Structural analogs (e.g., PD 183805/CI-1033) show that the quinazoline core interacts with hinge residues (e.g., Met793), while the piperazinyl-piperonyl moiety enhances solubility and selectivity. Phosphorylation assays using A431 cells (EGFR-overexpressing) confirm inhibition of autophosphorylation at IC₅₀ values <50 nM .

Advanced: How can researchers address discrepancies in activity data across different cell lines or assays?

Contradictions often arise due to cell-specific EGFR expression levels, mutation status (e.g., T790M resistance mutation), or assay conditions. Mitigation strategies include:

  • Dose-response normalization : Use p-EGFR/total EGFR ratios in Western blotting .
  • Orthogonal assays : Combine MTT proliferation assays with kinase activity profiling (e.g., ADP-Glo™ Kinase Assay) .
  • Cellular context : Validate in isogenic cell pairs (wild-type vs. EGFR-mutant) to isolate compound effects .

Advanced: What analytical methods are recommended for characterizing stability and hydrate content?

  • Thermogravimetric analysis (TGA) : Quantifies hydrate water loss (typically 1–3% weight loss at 100–150°C) .
  • Karl Fischer titration : Measures residual water content (<0.5% for anhydrous forms).
  • ¹H-NMR in DMSO-d₆ : Identifies hydrate protons (δ 3.3–4.0 ppm) and confirms dihydrochloride salt formation via integration of NH/Cl⁻ peaks .

Advanced: How can selectivity for EGFR over HER2 or other kinases be optimized during lead modification?

  • Structural tweaks : Introduce bulky substituents (e.g., 3-chloro on the quinazoline) to sterically hinder HER2 binding .
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses against EGFR (PDB: 1M17) vs. HER2 (PDB: 3PP0) .
  • Kinome-wide profiling : Test against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Xenograft models : Nude mice implanted with EGFR-driven tumors (e.g., H1975 for T790M resistance) dosed orally (10–50 mg/kg/day). Plasma/tissue concentrations are quantified via LC-MS/MS .
  • PD markers : Monitor tumor p-EGFR levels by immunohistochemistry and correlate with plasma drug levels .
  • Hydrate stability : Assess bioavailability differences between anhydrous and hydrate forms using crossover studies .

Advanced: How do metabolic pathways (e.g., CYP3A4) influence dosing regimens?

  • Microsomal assays : Incubate with human liver microsomes + NADPH to identify metabolites (e.g., hydroxylation at piperonyl groups detected via UPLC-QTOF) .
  • CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation assay) to assess drug-drug interaction risks .
  • PK modeling : Adjust dosing intervals based on t₁/₂ data (e.g., hydrate forms may prolong absorption due to slower dissolution) .

Advanced: What strategies mitigate resistance mechanisms like T790M mutations?

  • Covalent inhibitors : Introduce acrylamide groups to target Cys797 in EGFR-T790M (see osimertinib analogs) .
  • Combination therapy : Pair with MET inhibitors (e.g., capmatinib) to bypass EGFR resistance pathways .
  • Proteolysis-targeting chimeras (PROTACs) : Degrade mutant EGFR using quinazoline-based E3 ligase recruiters .

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